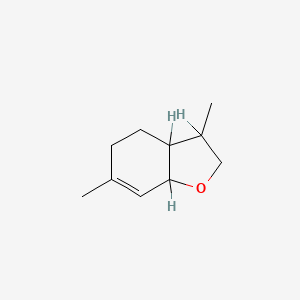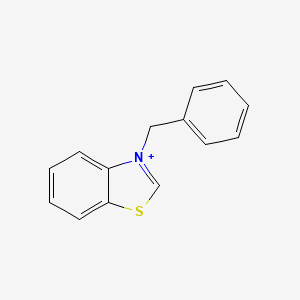
Trimethylselenonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylselenonium is an organic cation consisting of three methyl groups covalently bound to a central selenium atom. It has a role as a human xenobiotic metabolite. It derives from a dimethylselenide.
This compound belongs to the class of organic compounds known as selenoethers. These are organic compounds containing a selenoether group, with the general formula RseR' ( where R, R' are not H atoms). This compound can be biosynthesized from dimethylselenide.
科学的研究の応用
Soil Chemistry and Environmental Impact
- Demethylation in Soil : Trimethylselenonium ion (TMSe+) primarily undergoes demethylation to volatile dimethylselenide (DMSe) in soil. This process is influenced by soil moisture and the presence of organic substances like casein. In non-saline soils, a significant portion of TMSe+ is demethylated, while in saline soils, the rate is notably lower. Adsorption of TMSe+ is more pronounced in certain soil types, emphasizing its environmental relevance (Zhang & Frankenberger, 2000).
Analytical Chemistry
- Synthesis and Identification : this compound iodide (TMSeI), synthesized from dimethyl selenide, has been analyzed for its chemical properties and potential applications in analytical chemistry. Understanding its structure and properties can assist in developing analytical methods and environmental studies (Zhao et al., 2010).
- Detection in Urine : Techniques for detecting TMSe in human urine have been developed, crucial for understanding selenium metabolism in humans. One such method involves HPLC/vapor generation/ICPMS, providing sensitive and selective detection of TMSe+ in human urine (Kuehnelt et al., 2006).
Biological and Nutritional Impact
- Bioavailability in Animals : TMSe+ is a unique selenium metabolite that shows different bioavailability compared to other selenium compounds. It's not assimilated into serum selenoproteins in rats, unlike other selenium compounds, highlighting its distinct biological role (Takahashi et al., 2017).
- Individual Variability in Humans : There is notable individual variability in the levels of TMSe+ in human urine, with some individuals showing significant metabolite formation. This highlights the diverse metabolic pathways of selenium in humans (Kuehnelt et al., 2006).
Chemical Stability and Properties
- Chemical Features and Stability : The study of the stability and chemical behavior of TMSe+ under various conditions, including microwave digestion, contributes to understanding its environmental fate and behavior in different media (Levine & Raines, 2012).
Metabolism and Health Implications
- Metabolic Transformation : Research on the metabolic transformation of selenium compounds like methylseleninic acid suggests the formation of TMSe+ as a product, providing insights into the metabolic pathways and potential health impacts of selenium in humans (Suzuki et al., 2006).
Genetic and Individual Differences
- Genetic Influence on Metabolism : Studies on selenium metabolism to TMSe+ in different populations have revealed a strong genetic component, with polymorphisms in the indolethylamine N-methyltransferase gene significantly influencing TMSe+ formation. This has implications for understanding individual differences in selenium metabolism (Kuehnelt et al., 2015).
特性
CAS番号 |
25930-79-4 |
|---|---|
分子式 |
C3H9Se+ |
分子量 |
124.07 g/mol |
IUPAC名 |
trimethylselanium |
InChI |
InChI=1S/C3H9Se/c1-4(2)3/h1-3H3/q+1 |
InChIキー |
BWJVPBNHAHLFAZ-UHFFFAOYSA-N |
SMILES |
C[Se+](C)C |
正規SMILES |
C[Se+](C)C |
その他のCAS番号 |
25930-79-4 |
関連するCAS |
18987-38-7 (chloride) |
同義語 |
trimethylselenonium trimethylselenonium chloride trimethylselenonium iodide, (75)Se-labeled trimethylselenonium nitrate, (75)Se-labeled |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



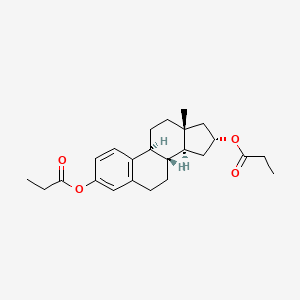
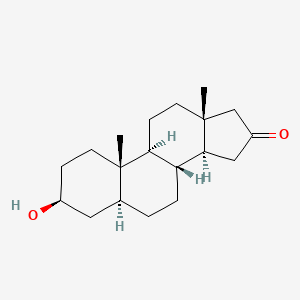

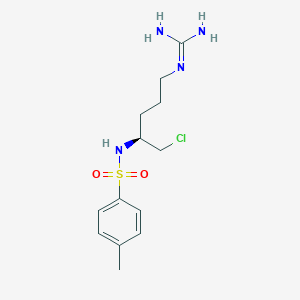

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)

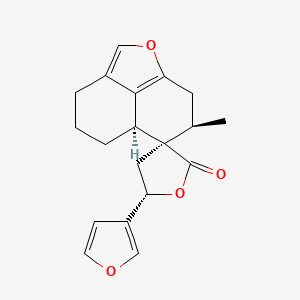
![N-[3-(trifluoromethyl)phenyl]-4-quinazolinamine](/img/structure/B1201970.png)

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
